molecular formula C18H16N2OS B2731788 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide CAS No. 588692-46-0

2-amino-N-benzyl-4-phenylthiophene-3-carboxamide

Cat. No.: B2731788
CAS No.: 588692-46-0
M. Wt: 308.4
InChI Key: FBWJVQLXYDKYGK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-benzyl-4-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-amino-N-benzyl-4-phenylthiophene-3-carboxamide can be compared with other similar thiophene derivatives, such as:

    2-amino-4-phenylthiophene-3-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    N-benzyl-4-phenylthiophene-3-carboxamide: Lacks the amino group, which may influence its solubility and interaction with biological targets.

    4-phenylthiophene-3-carboxamide: Lacks both the amino and benzyl groups, making it less complex and potentially less active in certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-N-benzyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c19-17-16(15(12-22-17)14-9-5-2-6-10-14)18(21)20-11-13-7-3-1-4-8-13/h1-10,12H,11,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWJVQLXYDKYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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